molecular formula C16H15F3N2O4 B2918640 N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-(trifluoromethoxy)benzamide CAS No. 1705998-66-8

N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-(trifluoromethoxy)benzamide

Cat. No.: B2918640
CAS No.: 1705998-66-8
M. Wt: 356.301
InChI Key: WWZKDJPHCVSQEN-UHFFFAOYSA-N
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Description

N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-(trifluoromethoxy)benzamide (CAS Number: 1705998-66-8) is a chemical compound with a molecular formula of C16H15F3N2O4 and a molecular weight of 356.30 g/mol . Its structure features a benzamide core linked to a 2-oxo-1,2-dihydropyridine moiety via a hydroxypropyl chain, and is further characterized by a trifluoromethoxy substituent . This specific architecture suggests potential as a scaffold in medicinal chemistry and drug discovery research. Compounds with similar 2-oxo-1,2-dihydropyridine and benzamide structures have been investigated for various biological activities, including use as glucokinase activators for diabetes research and as multi-target ligands of aminergic GPCRs with potential antipsychotic properties . Furthermore, related 2-oxo-1,2-dihydropyridine-3-carboxamide compounds have been identified as inhibitors of PDK1, a key kinase in the PI3K/PDK1/Akt signaling pathway, which is a promising target in oncology research for cancers such as glioblastoma, breast, and pancreatic cancers . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O4/c17-16(18,19)25-13-6-2-1-5-12(13)15(24)20-9-11(22)10-21-8-4-3-7-14(21)23/h1-8,11,22H,9-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZKDJPHCVSQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(CN2C=CC=CC2=O)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydropyridinone intermediate, which can be achieved through a condensation reaction between a suitable aldehyde and an amine. The resulting dihydropyridinone is then coupled with a hydroxypropyl derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The dihydropyridinone moiety can be reduced to a pyridine derivative.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the dihydropyridinone can produce a pyridine derivative.

Scientific Research Applications

N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-(trifluoromethoxy)benzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antiviral, anticancer, or anti-inflammatory agent.

    Industry: It can be utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Substituents Pharmacological Indications (Evidence)
N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-(trifluoromethoxy)benzamide Trifluoromethoxy, dihydropyridinyl-hydroxypropyl Hypothesized: Anti-inflammatory, kinase inhibition
2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-(methylphenylamino)propyl]-benzamide Oxadiazolyl-thiomethyl, methylphenylamino Cancer, viral infections, thrombosis
CGP20712A (from ) Hydroxypropylamino, benzimidazol-2-one β-adrenergic receptor antagonism
2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide Isoxazolyl-thiomethyl, nitrophenylamino Platelet aggregation inhibition

Key Observations :

  • Trifluoromethoxy vs. Thioether Groups : The trifluoromethoxy group in the target compound likely improves metabolic stability compared to thioether-linked substituents (e.g., oxadiazolyl-thiomethyl in ), which may be prone to oxidation .
  • Dihydropyridinyl vs.

Fluorinated Analogues and Physicochemical Properties

Table 2: Impact of Fluorination on Compound Properties

Compound Name Fluorinated Group LogP (Estimated) Metabolic Stability
Target Compound Trifluoromethoxy (-OCF₃) ~2.8 (high) High (C-F bond inertia)
N,N'-bis[2-hydroxy-3-(2,2,3,3-tetrafluoropropoxy)propyl]-... () Tetrafluoropropoxy ~1.5 Moderate (ether cleavage risk)
Non-fluorinated analogues (e.g., 2-(methoxy)benzamide) Methoxy (-OCH₃) ~1.2 Low (demethylation)

Key Observations :

  • Unlike perfluorinated surfactants (e.g., in ), the target compound’s single trifluoromethoxy group minimizes risks of bioaccumulation associated with long-chain perfluoroalkyls.

Pharmacological Hypotheses Based on Structural Motifs

  • Anticancer Potential: The dihydropyridinyl-hydroxypropyl motif resembles kinase inhibitor scaffolds (e.g., imatinib), suggesting possible tyrosine kinase inhibition .

Biological Activity

N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-(trifluoromethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H16F3N2O2, with a molecular weight of 340.302 g/mol. It contains a trifluoromethyl group, which enhances lipophilicity and overall biological activity, and a dihydropyridine moiety recognized for its pharmacological applications. The compound's structure allows for diverse chemical reactivity, making it a candidate for various therapeutic investigations.

Research indicates that this compound primarily acts as a modulator of neurotransmitter receptors. Notably, it has been shown to inhibit AMPA and kainate receptors, which are integral to synaptic transmission in the central nervous system. This inhibition suggests potential applications in treating neurological disorders such as epilepsy and anxiety disorders.

Table 1: Comparison of Biological Activities

Activity Description
Receptor Modulation Inhibitory effects on AMPA and kainate receptors
Neuroprotective Effects Potential applications in epilepsy and anxiety treatment
Selectivity Selectively inhibits certain receptor subtypes, possibly reducing side effects

Case Studies

  • Neurotransmitter Receptor Inhibition : A study demonstrated that this compound effectively inhibited AMPA receptor-mediated currents in vitro, suggesting its potential use in managing excitotoxicity-related conditions.
  • Antiproliferative Activity : Other derivatives with structural similarities have shown varying degrees of antiproliferative activity against cancer cell lines. For instance, compounds sharing the dihydropyridine structure exhibited IC50 values ranging from 1.2 to 5.3 μM against different cancer types .
  • Antioxidant Properties : Some studies have indicated that related compounds possess significant antioxidant capabilities, enhancing their therapeutic profiles by mitigating oxidative stress in cellular environments .

Future Directions

Further research is necessary to elucidate the full pharmacological profile of this compound. Investigations into its binding affinity with various receptors and detailed studies on its mechanism of action will be crucial for understanding its potential therapeutic applications.

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